molecular formula C21H14Cl2N2O3S B2930075 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 424796-04-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2930075
CAS No.: 424796-04-3
M. Wt: 445.31
InChI Key: YVESTLOJEGCOOL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as BTA-EG6, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for investigating different biological processes.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide has been found to have various applications in scientific research, particularly in the fields of biochemistry and cell biology. This compound has been used as a probe for studying protein-protein interactions, as well as for investigating the role of certain signaling pathways in cellular processes. This compound has also been used to study the structure and function of proteins, including enzymes and receptors. Its ability to selectively bind to specific proteins makes it a useful tool for studying their function and regulation.

Mechanism of Action

Target of Action

The primary targets of CBMicro_009888 are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .

Mode of Action

CBMicro_009888 interacts with its bacterial targets by inhibiting their growth and proliferation

Biochemical Pathways

The biochemical pathways affected by CBMicro_009888 are likely related to bacterial growth and survival. Given its antibacterial activity, the compound may interfere with processes such as cell wall synthesis, protein production, or DNA replication in bacteria . The downstream effects of these disruptions could include impaired bacterial growth and eventual cell death.

Pharmacokinetics

Admet calculations have indicated a favourable pharmacokinetic profile for the compound . This suggests that CBMicro_009888 may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of CBMicro_009888’s action is the inhibition of bacterial growth, leading to a bactericidal effect . For instance, the compound has been shown to eliminate Staphylococcus aureus strains after 24-hour exposure . This bactericidal activity underscores the compound’s potential as a therapeutic agent for bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is its high selectivity for specific proteins, which makes it a valuable tool for studying their function and regulation. This compound also has a high affinity for its target proteins, which allows for efficient binding and modulation of their activity. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for the use of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, such as cancer and inflammation. Additionally, this compound could be used to study the function of specific proteins in different biological processes, such as cell signaling and gene expression. Further optimization of the synthesis method and characterization of the compound's properties could also lead to new applications and insights into its mechanism of action.

Synthesis Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide involves a series of chemical reactions, starting with the condensation of 2-aminobenzenethiol with 4-hydroxybenzaldehyde to form 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-iminopropan-1-ol. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-17(26)14(10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVESTLOJEGCOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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